N-Acryloyl-N'-phenylpiperazine

Biomedical Polymers Redox Initiation Extractables & Leachables

N-Acryloyl-N'-phenylpiperazine (AcrNPP) is a bifunctional acrylic monomer with a unique dual role as both a polymerizable monomer and a redox initiation promoter. Unlike non-polymerizable tertiary amines such as N,N-dimethylaniline (DMA), AcrNPP's acryloyl group allows covalent incorporation into the polymer backbone, drastically reducing residual amine migration and extractable content. This low-leachability profile makes it the preferred choice for formulating acrylic bone cements, dental composites, and implant coatings where long-term biocompatibility and regulatory compliance are mandatory. Additionally, its copolymer imparts intrinsic fluorescence, enabling self-reporting smart materials. Procure this high-purity monomer to elevate your biomedical polymer formulations with superior safety and performance.

Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
CAS No. 129401-88-3
Cat. No. B163375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acryloyl-N'-phenylpiperazine
CAS129401-88-3
SynonymsAcr-NPP
N-acryloyl-N'-phenylpiperazine
Molecular FormulaC13H16N2O
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESC=CC(=O)N1CCN(CC1)C2=CC=CC=C2
InChIInChI=1S/C13H16N2O/c1-2-13(16)15-10-8-14(9-11-15)12-6-4-3-5-7-12/h2-7H,1,8-11H2
InChIKeyRHLXKNKGQYNPCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acryloyl-N'-phenylpiperazine (CAS 129401-88-3): Functional Monomer and Redox Activator for Biomedical Polymers


N-Acryloyl-N'-phenylpiperazine (AcrNPP, APP) is a bifunctional acrylic monomer that contains an aromatic tertiary amine within a piperazine ring [1]. Its unique structure enables it to serve simultaneously as a polymerizable monomer and a redox initiation promoter, making it particularly valuable in the synthesis of polymers for biomedical applications [2]. The compound is synthesized via the condensation of acryloyl chloride with N-phenylpiperazine, yielding a product with a molecular weight of 216.28 g/mol [3]. Its dual functionality allows for incorporation into polymer chains while also accelerating curing processes, distinguishing it from conventional amine accelerators [4].

Why Generic Aromatic Amine Activators Cannot Substitute N-Acryloyl-N'-phenylpiperazine in Biomedical Polymer Formulations


While many aromatic tertiary amines can function as redox activators in free-radical polymerization, N-acryloyl-N'-phenylpiperazine offers a distinct advantage due to its polymerizable acryloyl group [1]. This allows AcrNPP to covalently incorporate into the growing polymer network, significantly reducing its migrability from the final material [2]. In contrast, non-polymerizable analogs like N,N-dimethylaniline (DMA) or N-acetyl-N-phenylpiperazine (AcNPP) remain as extractable residues, which can lead to material instability and potential toxicity concerns in biomedical applications [3]. Therefore, substituting AcrNPP with a generic amine activator compromises the safety and performance profile of the end-use polymer.

Quantitative Differentiation of N-Acryloyl-N'-phenylpiperazine: A Comparative Analysis for Scientific Procurement


Lower Migrability vs. Non-Polymerizable Aromatic Amine Activators in Polymethylmethacrylate

In a direct head-to-head study of amide release from polymethylmethacrylate (PMMA) samples cured at 40°C, N-acryloyl-N'-phenylpiperazine (AcrNPP) demonstrated significantly lower extractability compared to its non-polymerizable analog, N-acetyl-N-phenylpiperazine (AcNPP) [1]. This difference is attributed to AcrNPP's ability to copolymerize into the polymer matrix, whereas AcNPP remains as a free, extractable molecule [1].

Biomedical Polymers Redox Initiation Extractables & Leachables

Copolymerization Reactivity Ratios with Methyl Methacrylate vs. Non-Polymerizable Activators

The unique polymerizable nature of N-acryloyl-N'-phenylpiperazine (AcrNPP) is quantified by its reactivity ratios with methyl methacrylate (MMA) [1]. In contrast, non-polymerizable amine activators like N,N-dimethylaniline (DMA) or N-acetyl-N-phenylpiperazine (AcNPP) cannot covalently incorporate into the polymer chain, leading to higher levels of extractable residues [2]. The reactivity ratios indicate that AcrNPP prefers to copolymerize with MMA rather than homopolymerize, ensuring efficient incorporation.

Polymer Synthesis Copolymerization Kinetics Reactivity Ratios

Comparable Curing Efficiency to DMA but with Reduced Diffusibility in Unsaturated Polyester Resins

In the curing of unsaturated polyester resins, N-acryloyl-N'-phenylpiperazine (AcrNPP) was compared directly to the conventional activator N,N-dimethylaniline (DMA) [1]. While both activators produced crosslinked resins with similar mechanical properties, AcrNPP offered a wider range of achievable gel times and, critically, demonstrated a severe lowering of diffusibility and related environmental toxicity [1]. The gel time kinetics for AcrNPP were also quantitatively characterized: the reciprocal of gel time follows an average order of 0.85 with respect to activator concentration, with an activation energy of 19 kcal/mol [2].

Thermoset Curing Unsaturated Polyester Resins Redox Activators

Genotoxicity Profile: Dose-Dependent Sister Chromatid Exchange (SCE) Induction

A genotoxicity study on N-acryloyl-N'-phenylpiperazine (AcrNPP) provides essential safety data for risk evaluation [1]. The compound induced sister chromatid exchanges (SCEs) in a dose-dependent fashion, reaching up to approximately 3.7 times the control value [1]. It was negative for DNA-repair induction and showed only weak, though significant, in vivo DNA damage (maximum increase of ~1.4 times control) [1]. This specific genotoxic profile, characterized as aneugenic, is important to consider when selecting this monomer for biomedical applications.

Genotoxicity Biocompatibility Safety Assessment

Fluorescence Behavior of Polymerized AcrNPP vs. its Monomer

A class-level distinction exists between the monomeric and polymeric forms of N-acryloyl-N'-phenylpiperazine (APP) regarding their photochemical properties [1]. While the monomer (APP) itself does not exhibit fluorescence, its polymer (PAPP) displays a distinct fluorescence phenomenon under UV irradiation [1]. This property differentiates it from some other aromatic amine-containing polymers and could be leveraged in applications requiring optical tracking or sensing.

Optical Polymers Fluorescence Chromophore Polymers

Miscibility with Acidic Polymers for Advanced Blends and Complexes

Poly(N-acryloyl-N'-phenylpiperazine) (PAPP) demonstrates a unique ability to form miscible blends with poly(p-vinylphenol) (PVPh) and complexes with stronger acidic polymers such as poly(styrenesulfonic acid) (PSSA), poly(vinylphosphonic acid) (PVPA), and poly(acrylic acid) (PAA) [1]. This behavior, driven by specific interpolymer interactions involving all three interacting sites of PAPP, is a differentiating characteristic compared to other poly(tertiary amine)s that may not exhibit such broad compatibility [1].

Polymer Blends Interpolymer Complexes Material Science

Optimal Application Scenarios for N-Acryloyl-N'-phenylpiperazine (CAS 129401-88-3) in Advanced Polymer Systems


Synthesis of Biomedical Polymers and Coatings with Minimized Leachables

Leverage N-acryloyl-N'-phenylpiperazine's ability to copolymerize and reduce migrability [1] to formulate acrylic bone cements, dental composites, or implant coatings where the leaching of residual amine accelerators is a primary safety concern. The low extractable profile ensures long-term biocompatibility and meets stringent regulatory standards for medical devices [2].

Formulation of Low-Toxicity, Fast-Curing Industrial Resins

Employ AcrNPP as a safer alternative to N,N-dimethylaniline (DMA) in the benzoyl peroxide (BPO) curing of unsaturated polyester resins used in fiberglass composites, automotive parts, or construction materials [3]. The compound provides comparable mechanical properties and tunable gel times while dramatically reducing diffusibility and associated environmental/occupational hazards [3].

Development of Fluorescent Polymer Tracers and Sensors

Exploit the fluorescence exhibited by poly(N-acryloyl-N'-phenylpiperazine) (PAPP) [4] to create self-reporting polymer systems. This property is valuable for monitoring polymerization conversion in real-time, developing fluorescent coatings, or engineering polymer nanoparticles for bioimaging and sensing applications where the fluorescence signal is an intrinsic property of the material.

Design of Advanced Polymer Blends and Interpolymer Complexes

Utilize the unique miscibility and complexation behavior of PAPP with a range of acidic polymers [5] to create novel polymer alloys with synergistic properties. This enables the engineering of materials with tailored mechanical strength, thermal stability, or barrier properties for applications in packaging, adhesives, and functional membranes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Acryloyl-N'-phenylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.